![molecular formula C10H13NS B1448514 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 1555384-07-0](/img/structure/B1448514.png)
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Overview
Description
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C10H13NS . It has a molecular weight of 179.28 g/mol . This compound is used in various scientific research fields due to its unique structure and properties.
Synthesis Analysis
A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which give new condensed indole systems .Molecular Structure Analysis
The InChI code for 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is1S/C10H13NS/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a powder at room temperature .Scientific Research Applications
Anticancer Therapeutics
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine: derivatives have shown promise as potential anticancer agents. Research indicates that introducing alkyl or aralkyl and a sulfonyl group to the core structure can enhance antitumor activity. These modifications have led to compounds with moderate to excellent antiproliferative activity against various cancer cell lines, such as Hela, A549, HepG2, and MCF-7, as indicated by IC50 values .
Neurodegenerative Disease Treatment
The structural analogs of 8-Methyl-tetrahydro-1,5-benzothiazepine have been studied for their biological activities against neurodegenerative disorders. Isoquinoline alkaloids, which include tetrahydroisoquinoline derivatives, are a significant class of natural products that exhibit diverse biological activities, potentially offering therapeutic benefits for conditions like Parkinson’s and Alzheimer’s diseases .
Infectious Disease Management
Similarly, tetrahydroisoquinoline derivatives have been explored for their efficacy against various infective pathogens. This suggests that the 8-Methyl-tetrahydro-1,5-benzothiazepine scaffold could be modified to develop new antimicrobial agents that help in the management of infectious diseases .
Molecular Docking and Dynamics Simulations
The 8-Methyl-tetrahydro-1,5-benzothiazepine derivatives have been utilized in molecular docking studies to understand their binding orientations in the active sites of target proteins. Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for drug design and development .
Design and Synthesis of Heterocyclic Compounds
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. The reactivity of 8-Methyl-tetrahydro-1,5-benzothiazepine with electrophilic or nucleophilic reagents, in oxidations, reductions, and cross-coupling reactions, makes it a valuable entity in medicinal chemistry for the design of new drugs .
Formation of Metal Complexes
The ability of 8-Methyl-tetrahydro-1,5-benzothiazepine to form metal complexes has been explored, which can lead to applications in catalysis and materials science. The formation of such complexes can alter the physical and chemical properties of the compound, making it suitable for various industrial applications .
Safety and Hazards
The safety information for 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-3-4-9-10(7-8)12-6-2-5-11-9/h3-4,7,11H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZUZKUAVHWEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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